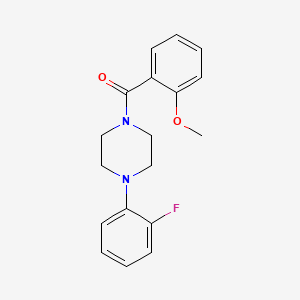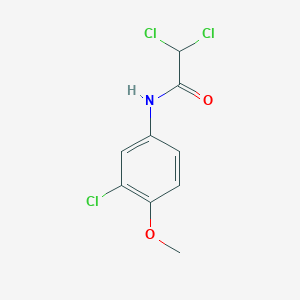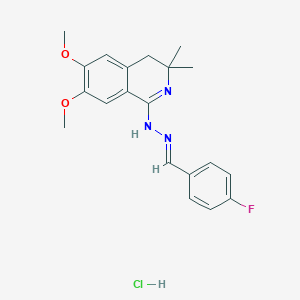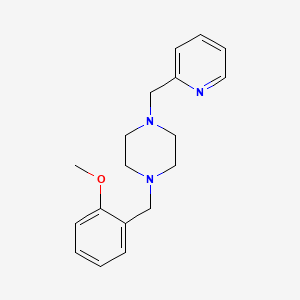
1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as 2-Fluorophenylpiperazine-1-carboxylic acid 2-methoxybenzoylhydrazide or FMPPI. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.
科学研究应用
The potential applications of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine in scientific research are diverse. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, depression, anxiety, and schizophrenia. It has also been investigated for its potential as a tool for studying the function of neurotransmitter receptors in the brain.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine may modulate the activity of serotonin in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine has various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its potential antidepressant effects. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, it has been shown to have anxiolytic effects in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its potential as a tool for studying the function of neurotransmitter receptors in the brain. Its partial agonist activity at the 5-HT1A receptor makes it a useful compound for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases. Studies have shown promising results for its potential use in treating depression, anxiety, and schizophrenia. Another direction is to investigate its potential as a tool for studying the function of neurotransmitter receptors in the brain. By understanding the role of these receptors in various physiological and pathological processes, new therapeutic targets may be identified. Finally, future research could focus on developing new derivatives of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine with improved efficacy and reduced toxicity.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 2-fluorophenylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-9-5-2-6-14(17)18(22)21-12-10-20(11-13-21)16-8-4-3-7-15(16)19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLXMNJTMBPLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl](2-methoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5855492.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)

![1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B5855527.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)

![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)